2,3-dimethoxy-N-methyl-N-phenylbenzamide
Description
2,3-Dimethoxy-N-methyl-N-phenylbenzamide is a substituted benzamide derivative characterized by two methoxy groups at the 2- and 3-positions of the benzamide aromatic ring, with an N-methyl-N-phenyl substitution on the amide nitrogen. This structural motif confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
2,3-dimethoxy-N-methyl-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-17(12-8-5-4-6-9-12)16(18)13-10-7-11-14(19-2)15(13)20-3/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUFGDLQUCYFBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=C(C(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethoxy-N-methyl-N-phenylbenzamide can be synthesized starting from 2,3-dimethoxybenzoic acid. The synthetic route involves the reaction of 2,3-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-methyl-N-phenylamine to yield the desired benzamide compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-N-methyl-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
2,3-Dimethoxy-N-methyl-N-phenylbenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-methyl-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, it can interact with cellular components to exert antioxidant and antibacterial activities .
Comparison with Similar Compounds
Methoxy Substitution Patterns
- 5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide (FLB 457) :
This compound (from ) shares the 2,3-dimethoxybenzamide core but differs in the N-substituent (pyrrolidinylmethyl vs. N-methyl-N-phenyl). FLB 457 exhibits high affinity for dopamine D2 receptors (IC₅₀ = 0.2 nM in vitro) and demonstrates antipsychotic activity with reduced extrapyramidal side effects. The 2,3-dimethoxy configuration facilitates intramolecular hydrogen bonding, stabilizing a bioactive conformation critical for receptor interaction . - 2-Hydroxy-3-methoxybenzamide analogs :
Replacement of one methoxy group with a hydroxyl group (e.g., salicylamide derivatives) reduces potency due to increased metabolic instability and altered hydrogen-bonding interactions. For example, FLB 463 (a salicylamide analog) shows comparable in vivo potency to FLB 457 but requires higher doses to achieve similar effects .
Halogenation Effects
- 5-Bromo substitution: Bromination at the 5-position (as in FLB 457) enhances lipophilicity and receptor binding affinity compared to non-halogenated analogs. The bromine atom contributes to π-π stacking interactions with aromatic residues in the receptor binding pocket .
- Fluorinated analogs (e.g., N-(2,3-difluorophenyl)-2-fluorobenzamide) :
Fluorine substituents () improve metabolic stability and membrane permeability but may reduce receptor affinity due to steric and electronic effects. For instance, fluorinated benzamides exhibit logP values ~2.5–3.0, compared to ~3.5 for 2,3-dimethoxy derivatives, suggesting differences in bioavailability .
Structural and Crystallographic Comparisons
N-Substituent Variations
- N-(2,3-Dimethylphenyl)-2,3-dimethoxybenzamide (CAS 695176-50-2): This analog () replaces the N-methyl-N-phenyl group with a bulkier 2,3-dimethylphenyl substituent.
- N-Phenyl-2,4-dimethoxybenzamide :
Shifting the methoxy group to the 2,4-positions (, compound 11) disrupts the intramolecular hydrogen-bonding network observed in 2,3-dimethoxy analogs, leading to a 10-fold decrease in receptor affinity .
Hydrogen-Bonding and Crystal Packing
- N-(2,3-Difluorophenyl)-2-fluorobenzamide (): Fluorine atoms participate in weak C–H···F interactions, influencing crystal packing (monoclinic Pn space group, β = 96.6°). In contrast, methoxy groups in 2,3-dimethoxy-N-methyl-N-phenylbenzamide engage in stronger O–H···N hydrogen bonds, stabilizing planar conformations critical for biological activity .
Data Tables
Table 1: Key Physicochemical and Pharmacological Properties
| Compound | logP | IC₅₀ (D2 Receptor) | Space Group | References |
|---|---|---|---|---|
| This compound* | ~3.5 | Not reported | — | |
| FLB 457 (5-Bromo-2,3-dimethoxy analog) | 4.1 | 0.2 nM | — | |
| N-(2,3-Difluorophenyl)-2-fluorobenzamide | 2.8 | >100 nM | Pn |
*Estimated based on structural analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
